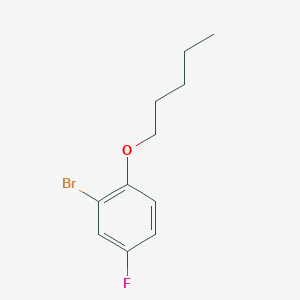

2-Bromo-4-fluoro-1-(pentyloxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-1-pentoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFO/c1-2-3-4-7-14-11-6-5-9(13)8-10(11)12/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODIATMKNPMFBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Bromo 4 Fluoro 1 Pentyloxy Benzene

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound relies on the efficient preparation of its fundamental building blocks: an appropriate aromatic precursor and the pentyl side chain.

Preparation of Key Aromatic Precursors

The primary aromatic precursor for the synthesis of the target molecule is 4-fluorophenol (B42351). This compound serves as the foundational aromatic core onto which the pentyloxy group is subsequently added. Several methods for the synthesis of 4-fluorophenol have been documented in chemical literature.

One common approach involves the oxidation of p-fluorophenylboronic acid. In a typical procedure, p-fluorophenylboronic acid is treated with an oxidizing agent such as hydrogen peroxide (H₂O₂) in an aqueous medium. guidechem.com The reaction is generally stirred at room temperature, and its progress can be monitored using thin-layer chromatography (TLC). Upon completion, the 4-fluorophenol product is extracted using an organic solvent, such as diethyl ether, and purified by silica (B1680970) gel column chromatography. guidechem.comchemicalbook.com

Alternative routes to 4-fluorophenol include:

From Diazonium Salts : Synthesis from 3,5-difluoroaniline (B1215098) via a diazo and hydrolysis reaction represents a more traditional method for creating phenolic compounds. kaibangchem.com

From Cyclohexadienones : The catalytic hydrogenation of 4,4-difluorocyclohexadienone using catalysts like platinum on carbon (Pt/C) or Raney-Nickel can yield 4-fluorophenol. epo.org For instance, stirring 4,4-difluorocyclohexadienone with 10% Pt on carbon in methanol (B129727) under a hydrogen atmosphere has been shown to produce p-fluorophenol in high yield. epo.org

These methods provide accessible pathways to 4-fluorophenol, an essential intermediate for further functionalization.

Synthesis of the Pentyl Side Chain Component

The pentyl side chain is introduced via an etherification reaction, which requires a pentyl-containing reagent. The choice of this reagent is dictated by the specific etherification method employed.

For Williamson Ether Synthesis : A pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane (B145852), is typically used. These alkyl halides serve as the electrophile in the Sₙ2 reaction with the phenoxide ion. wikipedia.org 1-iodopentane is noted as a reactant in the synthesis of similar alkoxy-biphenyl compounds.

For Mitsunobu Reaction : 1-Pentanol is the required precursor. In this reaction, the alcohol's hydroxyl group is activated to facilitate its conversion into an ether. wikipedia.orgnih.gov

These pentyl derivatives are commercially available or can be readily synthesized using standard organic chemistry techniques.

Etherification Reactions for the Formation of 1-(Pentyloxy)benzene Core

The central ether linkage in the target molecule is formed by coupling the 4-fluorophenol precursor with the pentyl side chain. The Williamson ether synthesis and the Mitsunobu reaction are two prominent and effective methods for achieving this transformation.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely utilized and robust method for preparing ethers. wikipedia.org The reaction proceeds via an Sₙ2 mechanism, where an alkoxide (or in this case, a phenoxide) acts as a nucleophile and attacks an alkyl halide, displacing the halide leaving group. wikipedia.orgmasterorganicchemistry.com

To synthesize the 4-fluoro-1-(pentyloxy)benzene core, 4-fluorophenol is first deprotonated with a suitable base to form the corresponding 4-fluorophenoxide ion. This phenoxide then reacts with a pentyl halide.

Key reaction components:

Nucleophile : 4-fluorophenoxide (generated in situ from 4-fluorophenol).

Electrophile : 1-bromopentane or 1-iodopentane.

Base : A non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is commonly used. youtube.com

Solvent : A polar aprotic solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF) is often employed to facilitate the Sₙ2 reaction. plos.org

A representative procedure involves refluxing 4-fluorophenol with a pentyl halide in the presence of a base like K₂CO₃ in a solvent such as acetone. plos.org The reaction progress is monitored until the starting material is consumed. This method is highly effective for preparing both symmetrical and asymmetrical ethers and remains a cornerstone of ether synthesis in laboratory and industrial settings. wikipedia.org

Table 1: Example Conditions for Williamson Ether Synthesis of Aryl Ethers

| Phenol Reactant | Alkyl Halide | Base | Solvent | Conditions | Yield | Reference |

| 4-bromo-4′-hydroxybiphenyl | 1-iodopentane | K₂CO₃ | 2-butanone | Reflux, 44h | 88% | |

| 2-bromo-4-methyl phenol | propargyl bromide | K₂CO₃ | Acetone | Reflux, 5h | ~74% | plos.org |

Alternative Etherification Pathways (e.g., Mitsunobu reaction adaptations)

The Mitsunobu reaction offers a powerful alternative for ether synthesis, particularly under mild conditions. sigmaaldrich.com It allows for the conversion of a primary or secondary alcohol directly into an ether by coupling it with a suitable nucleophile, such as a phenol. nih.gov This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, which is a key feature, though not relevant for the synthesis of the achiral pentyloxy group. organic-chemistry.org

For the synthesis of 4-fluoro-1-(pentyloxy)benzene, this pathway involves the reaction of 4-fluorophenol with 1-pentanol.

The reaction typically requires a specific set of reagents:

Phosphine (B1218219) : Triphenylphosphine (B44618) (PPh₃) is the most common phosphine used. wikipedia.org

Azodicarboxylate : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are frequently used as activating agents. wikipedia.orgalfa-chemistry.com

Solvent : Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are standard. wikipedia.org

The mechanism involves the initial formation of a betaine (B1666868) intermediate from the reaction of triphenylphosphine and DEAD. wikipedia.org This intermediate deprotonates the phenol, and the resulting phenoxide attacks the activated alcohol (which has formed an oxyphosphonium salt), leading to the desired ether product. sigmaaldrich.comorganic-chemistry.org The order of reagent addition can be crucial for optimizing the reaction outcome. alfa-chemistry.com

Regioselective Halogenation and Functional Group Interconversion

The final step in the synthesis is the introduction of a bromine atom at the C-2 position of the 4-fluoro-1-(pentyloxy)benzene intermediate. This requires a highly regioselective electrophilic aromatic substitution reaction.

The directing effects of the existing substituents on the benzene (B151609) ring—the fluorine atom and the pentyloxy group—govern the position of the incoming electrophile (Br⁺). Both the pentyloxy group (-OR) and the fluorine atom (-F) are ortho-, para-directing activators. However, the alkoxy group is a significantly stronger activating group than the halogen. Therefore, the bromination is directed primarily to the positions ortho to the pentyloxy group. Since the C-4 position is already substituted with fluorine, the incoming bromine atom will be directed to the C-2 position.

Various brominating agents can be employed to achieve this transformation with high selectivity.

N-Bromosuccinimide (NBS) : NBS is a mild and highly regioselective brominating agent, often used with a catalyst or in a suitable solvent system to control the reaction. nih.gov

1,3-dibromo-5,5-dimethylhydantoin (DBDMH) : This is another effective source of electrophilic bromine. google.com

The reaction conditions, such as temperature and solvent, can be fine-tuned to maximize the yield of the desired 2-bromo isomer and minimize the formation of other potential byproducts. nih.gov For example, a patented method for the synthesis of 2-bromo-4-fluorobenzaldehyde (B1271550) involves the bromination of 4-fluorobenzaldehyde (B137897) in an acid solution, demonstrating the feasibility of selective bromination in a similarly substituted ring system. google.com

Table 2: Reagents for Regioselective Aromatic Bromination

| Brominating Agent | Substrate Example | Key Features | Reference |

| N-Bromosuccinimide (NBS) | Catechol | High regioselectivity, often controlled by temperature. | nih.gov |

| 1,3-dibromo-5,5-dimethylhydantoin | Pentafluorosulfanyloxybenzene | Effective brominating agent, can be used with a catalyst. | google.com |

Strategies for Ortho-Bromination to the Pentyloxy Group

The introduction of a bromine atom at the position ortho to the pentyloxy group in 4-fluoro-1-(pentyloxy)benzene is a key step in the synthesis of the target compound. The pentyloxy group, being an electron-donating group, strongly activates the benzene ring towards electrophilic aromatic substitution, directing the incoming electrophile to the ortho and para positions. With the para position blocked by fluorine, the bromination is regioselectively guided to the ortho position.

Common brominating agents for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction is often carried out in a suitable solvent, and the choice of solvent can influence the reaction rate and selectivity.

Table 1: Reaction Conditions for Ortho-Bromination

| Brominating Agent | Solvent(s) | Catalyst/Additive | Temperature | Typical Reaction Time |

| Molecular Bromine (Br₂) | Acetic Acid, Dichloromethane | None or Lewis Acid (e.g., FeBr₃) | 0 °C to room temperature | 1-6 hours |

| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane | None or Acid Catalyst | Room temperature | 2-12 hours |

The use of a catalyst is not always necessary due to the high activation provided by the pentyloxy group. However, in some cases, a mild Lewis acid catalyst may be employed to enhance the electrophilicity of the bromine. Careful control of the reaction temperature is crucial to minimize the formation of potential by-products, such as dibrominated species.

Methods for Para-Fluorination Relative to the Pentyloxy Group

While the most direct synthesis of 2-Bromo-4-fluoro-1-(pentyloxy)benzene starts from 4-fluorophenol, an alternative strategy could involve introducing the fluorine atom at a later stage. If the synthesis were to commence from a precursor that is not already fluorinated, such as 2-bromo-1-(pentyloxy)benzene, a method for para-fluorination would be required.

The most established method for the introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction . This reaction involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410).

The conceptual steps for a para-fluorination strategy would be:

Nitration: Introduction of a nitro group at the para position of 2-bromo-1-(pentyloxy)benzene.

Reduction: Reduction of the nitro group to an amino group to form 4-bromo-3-(pentyloxy)aniline.

Diazotization: Conversion of the amino group to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

Fluorination: Treatment of the diazonium salt with a fluoride source, typically tetrafluoroboric acid (HBF₄), to form the diazonium tetrafluoroborate, which upon heating, expels nitrogen gas and boron trifluoride to yield the aryl fluoride. A patent for a similar compound, 2-fluoro-4-bromotrifluoromethoxybenzene, describes a process of reduction, diazotization, and a Schiemann reaction. google.com

Sequential Halogenation Protocols

The order of halogenation is a critical consideration in the synthesis of this compound. The most logical and efficient protocol involves the following sequence:

Etherification of 4-fluorophenol: This establishes the pentyloxy ether and preserves the para-fluoro substitution.

Ortho-Bromination: The subsequent bromination of 4-fluoro-1-(pentyloxy)benzene is then regioselectively directed to the position ortho to the strongly activating pentyloxy group.

An alternative sequence, such as bromination of 4-fluorophenol followed by etherification, presents challenges. The bromination of 4-fluorophenol would likely yield 2-bromo-4-fluorophenol (B1268413) as the major product. While this intermediate could then be subjected to etherification, the presence of the electron-withdrawing bromine atom can slightly reduce the nucleophilicity of the resulting phenoxide, potentially requiring more forcing reaction conditions for the etherification step.

A patent for the preparation of 2-bromo-4-fluoroacetanilide highlights that the direct bromination of para-fluoroaniline can lead to the formation of 2,6-dibromo-para-fluoroaniline as a significant by-product. vaia.com This suggests that direct bromination of a strongly activated, monosubstituted benzene ring can sometimes be difficult to control and may lead to over-halogenation. By first introducing the bulky pentyloxy group, the steric hindrance at the ortho positions may also help to temper the reactivity and favor mono-bromination.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful isolation of pure this compound and its synthetic intermediates relies on standard organic chemistry purification techniques. The choice of method will depend on the physical properties of the compounds and the nature of the impurities.

Following the synthesis of the intermediate 4-fluoro-1-(pentyloxy)benzene , the typical work-up procedure involves:

Aqueous Work-up: The reaction mixture is often quenched with water and extracted with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted 4-fluorophenol, followed by a wash with brine to remove residual water.

Drying and Concentration: The organic extract is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Distillation or Chromatography: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

For the final product, This compound , a similar purification strategy is employed. After the bromination reaction, the work-up may include a wash with a reducing agent, such as sodium thiosulfate (B1220275) solution, to quench any excess bromine.

Table 2: Purification Techniques

| Compound | Key Impurities | Primary Purification Method | Secondary Purification Method |

| 4-Fluoro-1-(pentyloxy)benzene | 4-Fluorophenol, 1-Bromopentane | Aqueous work-up and extraction | Vacuum distillation or column chromatography |

| This compound | Unreacted starting material, dibrominated by-products | Aqueous work-up with a reducing agent wash | Column chromatography on silica gel |

Column chromatography is a particularly effective method for separating the desired product from any unreacted starting material and potential over-brominated by-products. A typical solvent system for the chromatography of such moderately polar compounds would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a slightly more polar solvent like ethyl acetate or dichloromethane, with the polarity of the eluent gradually increased. The progress of the purification can be monitored by thin-layer chromatography (TLC). For related halogenated aromatic compounds, purification often involves recrystallization or chromatography. google.comchemicalbook.com

The purity of the final product and its intermediates should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.

Chemical Reactivity and Transformation of 2 Bromo 4 Fluoro 1 Pentyloxy Benzene

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. The introduction of an electrophile to the aromatic ring of 2-Bromo-4-fluoro-1-(pentyloxy)benzene is significantly influenced by the existing substituents.

The pentyloxy group is a strong activating group and is ortho-, para-directing. This is due to the lone pairs of electrons on the oxygen atom which can be donated to the benzene ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack.

Conversely, halogens are generally considered deactivating groups towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para position.

| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |

| **Pentyloxy (-OC₅H₁₁) ** | Strong resonance donation, weak inductive withdrawal | Activating | Ortho, Para |

| Bromo (-Br) | Inductive withdrawal, weak resonance donation | Deactivating | Ortho, Para |

| Fluoro (-F) | Strong inductive withdrawal, weak resonance donation | Deactivating | Ortho, Para |

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the directing effects of the three substituents. The pentyloxy group strongly directs incoming electrophiles to the positions ortho and para to it. The bromine and fluorine atoms also direct ortho and para.

Considering the positions on the benzene ring:

Position 1: Pentyloxy group

Position 2: Bromo group

Position 3: Available for substitution

Position 4: Fluoro group

Position 5: Available for substitution

Position 6: Available for substitution

The pentyloxy group at C1 directs towards C2, C4, and C6. However, C2 and C4 are already substituted. Therefore, the primary directing influence of the pentyloxy group is towards C6. The bromo group at C2 directs towards C1, C3, and C5. The fluoro group at C4 directs towards C3 and C5.

The combined directing effects and steric hindrance will favor substitution at specific positions. The most likely positions for electrophilic attack are C3 and C5, which are ortho to the deactivating but ortho, para-directing halogens and meta to the strongly activating pentyloxy group. However, the position ortho to the powerful pentyloxy group (C6) is also a potential site, though it may experience some steric hindrance from the adjacent pentyloxy group.

A plausible outcome is the formation of a mixture of products, with the major isomer being determined by the specific reaction conditions and the nature of the electrophile. For instance, in a reaction like the bromination of the closely related 2-fluoroanisole, the bromine atom is directed to the position para to the methoxy (B1213986) group. science.gov

| Position | Activating/Deactivating Influences | Steric Hindrance | Predicted Major Product(s) |

| C3 | Ortho to -Br, Meta to -OC₅H₁₁, Ortho to -F | Moderate | Possible |

| C5 | Meta to -Br, Para to -OC₅H₁₁, Ortho to -F | Low | Likely |

| C6 | Ortho to -OC₅H₁₁, Meta to -Br, Meta to -F | High | Less Likely |

Nucleophilic Aromatic Substitution (SNAr) Potential and Reactivity at Halogen Sites

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. The presence of both bromine and fluorine on the ring of this compound offers two potential sites for nucleophilic attack.

The bromine atom at C2 is ortho to the activating pentyloxy group and meta to the deactivating fluoro group. For an SNAr reaction to occur, there typically needs to be strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In this case, the electron-donating pentyloxy group would disfavor a nucleophilic attack at the bromo position.

The fluorine atom at C4 is para to the activating pentyloxy group and ortho to a hydrogen. The reactivity of fluorine in SNAr reactions is often higher than that of bromine, as the C-F bond is more polarized, making the carbon atom more electrophilic. The rate-determining step in SNAr is the attack of the nucleophile, and the high electronegativity of fluorine enhances the stability of the Meisenheimer complex intermediate.

Given the positions of the substituents, the fluorine atom at C4 is more likely to be displaced in an SNAr reaction than the bromine atom at C2. The para-pentyloxy group, while activating for electrophilic substitution, would have a less pronounced deactivating effect on nucleophilic substitution at the para position compared to the ortho position.

| Halogen Position | Electronic Environment | Predicted SNAr Reactivity |

| Bromo at C2 | Ortho to electron-donating -OC₅H₁₁ | Low |

| Fluoro at C4 | Para to electron-donating -OC₅H₁₁ | Moderate |

Cross-Coupling Reactions Involving the Bromine Moiety

The carbon-bromine bond in this compound is a key functional group that enables a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. Due to the electron-withdrawing nature of the fluorine atom and the electron-donating pentyloxy group, the electronic properties of the aromatic ring are modulated, influencing the reactivity of the C-Br bond in these transformations.

Suzuki-Miyaura Coupling Investigations with this compound

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. While specific studies on this compound are not extensively documented, its reactivity can be inferred from studies on structurally similar aryl bromides. The reaction is expected to proceed efficiently, coupling the bromo-fluoro-pentyloxybenzene scaffold with various aryl, heteroaryl, or vinyl boronic acids or esters. libretexts.org

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For instance, palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) are common catalysts, often paired with phosphine (B1218219) ligands like triphenylphosphine (B44618) or more specialized ligands to enhance catalytic activity. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound (inferred) | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | >90 |

| 2 | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La | - | K₂CO₃ | Water | 70 | 95 |

| 3 | 2-Bromoaniline derivative | Various boronic esters | CataXCium A Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 80-97 |

This table presents inferred conditions for this compound based on reactions with analogous compounds. libretexts.orgresearchgate.net

Heck and Sonogashira Coupling Reactions

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, while the Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. rsc.orgmasterorganicchemistry.com Both reactions are typically catalyzed by palladium complexes.

In the context of this compound, the Heck reaction would allow for the introduction of a variety of vinylic substituents at the 2-position of the benzene ring. The reaction generally proceeds with a palladium catalyst, a phosphine ligand, and a base. The stereoselectivity of the Heck reaction is a key feature, often leading to the trans isomer of the resulting alkene. rsc.org

The Sonogashira coupling, on the other hand, provides a direct route to arylalkynes. This reaction is co-catalyzed by palladium and a copper(I) salt, typically in the presence of an amine base. capes.gov.br The reactivity of aryl bromides in Sonogashira couplings is generally good, suggesting that this compound would be a suitable substrate for the synthesis of various 2-alkynyl-4-fluoro-1-(pentyloxy)benzene derivatives.

Table 2: Illustrative Conditions for Heck and Sonogashira Reactions

| Reaction | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) |

| Heck | n-Butyl acrylate | Pd(OAc)₂ (1) | - | Et₃N | DMF | 100 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | 60 |

This table provides hypothetical conditions for the Heck and Sonogashira reactions of this compound based on general protocols for aryl bromides. rsc.orgnih.gov

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has become a cornerstone in the synthesis of pharmaceuticals and other fine chemicals. For this compound, this reaction would enable the introduction of a wide range of primary and secondary amines at the 2-position.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often required to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgorgoreview.com

Table 3: Exemplary Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Cyclohexylamine (inferred) | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | High |

| Morpholine (inferred) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | High |

| Aniline (B41778) (inferred) | Pd(dba)₂ (5) | SPhos (10) | NaOtBu | Toluene/THF | 90 | High |

This table illustrates plausible conditions for the Buchwald-Hartwig amination of this compound based on established protocols for aryl bromides. orgoreview.com

Functionalization of the Pentyl Side Chain

The pentyloxy side chain of this compound offers another avenue for chemical modification, distinct from the reactions at the aromatic ring. The carbon atom adjacent to the ether oxygen is analogous to a benzylic position and exhibits enhanced reactivity towards oxidation and halogenation.

Oxidation Reactions

The oxidation of the pentyloxy side chain can lead to a variety of functional groups. While strong oxidizing agents like potassium permanganate (B83412) can cleave the alkyl chain of alkylbenzenes to form carboxylic acids, the ether linkage in this compound presents a different scenario. nih.govbyjus.com Milder and more selective oxidation methods would likely target the C-H bonds at the position alpha to the ether oxygen.

The oxidation of benzylic ethers can yield aldehydes or esters, depending on the reaction conditions and the oxidant used. rsc.orgmasterorganicchemistry.com For this compound, this would involve the transformation of the -OCH₂- unit. It is conceivable that under controlled conditions, one could achieve selective oxidation to form an ester, 2-bromo-4-fluorophenyl pentanoate, or potentially cleave the ether to yield 2-bromo-4-fluorophenol (B1268413).

Table 4: Potential Oxidation Reactions of the Pentyloxy Side Chain

| Oxidant | Expected Product | Solvent | Temp (°C) |

| tert-Butyl hydroperoxide / Cu catalyst | 2-Bromo-4-fluorophenyl pentanoate | Acetonitrile | 80 |

| Nitric Acid / Dichloromethane | 2-Bromo-4-fluorobenzaldehyde (B1271550) | Dichloromethane | Room Temp |

| O₂ / Light / Sensitizer | 2-Bromo-4-fluorobenzaldehyde and Methyl benzoate (B1203000) analog | Acetonitrile | Room Temp |

This table outlines potential oxidation reactions and products for the pentyloxy side chain based on the reactivity of benzylic ethers. masterorganicchemistry.comlibretexts.orgorgoreview.com

Halogenation of the Alkyl Chain

The halogenation of the pentyl side chain can be achieved through free-radical substitution. nih.gov The position alpha to the ether oxygen is activated, similar to a benzylic position, due to the stabilization of the resulting radical by the adjacent oxygen atom. Therefore, selective halogenation at this position is anticipated.

Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is a standard method for benzylic bromination and would likely be effective for the bromination of the pentyloxy side chain of this compound. nih.gov This would lead to the formation of 1-(1-bromopentyloxy)-2-bromo-4-fluorobenzene, a bifunctional molecule with two reactive C-Br bonds at different positions, allowing for further selective transformations.

Table 5: Illustrative Conditions for Side-Chain Halogenation

| Halogenating Agent | Initiator | Expected Product | Solvent | Temp (°C) |

| N-Bromosuccinimide (NBS) | AIBN or UV light | 1-(1-Bromopentyloxy)-2-bromo-4-fluorobenzene | CCl₄ | 77 (reflux) |

| Cl₂ | UV light | 1-(1-Chloropentyloxy)-2-bromo-4-fluorobenzene | CCl₄ | Room Temp |

This table presents hypothetical conditions for the halogenation of the pentyloxy side chain based on general principles of free-radical halogenation at activated positions. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Fluoro 1 Pentyloxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments, the precise connectivity and spatial relationships of atoms can be established.

The ¹H and ¹³C NMR spectra of 2-Bromo-4-fluoro-1-(pentyloxy)benzene are predicted to show distinct signals for the aromatic and aliphatic pentyloxy moieties. The substitution pattern on the benzene (B151609) ring—with bromine, fluorine, and a pentyloxy group—deshields the aromatic protons and carbons to varying extents based on their electronic effects (inductive vs. resonance).

The aromatic region of the ¹H NMR spectrum is expected to display three distinct signals corresponding to the three protons on the benzene ring. The pentyloxy group will show a series of signals in the aliphatic region, with characteristic multiplicities and integrations corresponding to the five-carbon chain.

Similarly, the ¹³C NMR spectrum will show six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atom attached to the oxygen (C1) is expected to be the most deshielded among the ring carbons, while the carbon attached to the bromine (C2) will also be significantly downfield. The five carbons of the pentyloxy chain will appear in the upfield aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

The following data are predicted values based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Integration (¹H) |

| H3 | ~7.30 | - | Doublet of doublets (dd) | 1H |

| H5 | ~7.05 | - | Doublet of doublets (dd) | 1H |

| H6 | ~6.95 | - | Triplet of doublets (td) | 1H |

| -OCH₂- | ~4.00 | ~70.0 | Triplet (t) | 2H |

| -OCH₂CH₂ - | ~1.80 | ~29.0 | Multiplet (m) | 2H |

| -O(CH₂)₂CH₂ - | ~1.45 | ~28.0 | Multiplet (m) | 2H |

| -O(CH₂)₃CH₂ - | ~1.40 | ~22.5 | Multiplet (m) | 2H |

| -CH₃ | ~0.95 | ~14.0 | Triplet (t) | 3H |

| C1 (-O) | - | ~154.0 | - | - |

| C2 (-Br) | - | ~114.0 | - | - |

| C3 | - | ~125.0 (d, JC-F ≈ 24 Hz) | - | - |

| C4 (-F) | - | ~160.0 (d, JC-F ≈ 245 Hz) | - | - |

| C5 | - | ~118.0 (d, JC-F ≈ 8 Hz) | - | - |

| C6 | - | ~116.0 (d, JC-F ≈ 23 Hz) | - | - |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The fluorine atom at the C4 position is predicted to show coupling to the adjacent aromatic protons (H3 and H5), resulting in a triplet of doublets or a more complex multiplet in a high-resolution spectrum. The magnitude of these couplings (JH-F) is characteristic of their through-bond distance.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons. Key expected correlations include those between H5 and H6, and H3 with H5 (a weaker, four-bond coupling). Crucially, it would map the entire pentyloxy chain by showing correlations from the terminal -CH₃ protons to the adjacent -CH₂- group, and sequentially along the chain to the -OCH₂- group. nih.govoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. oxinst.com It provides a direct link between the ¹H and ¹³C assignments. For instance, the aromatic proton signal at ~7.30 ppm would show a cross-peak to the carbon signal at ~125.0 ppm, confirming its assignment as C3-H3. This technique is invaluable for assigning each proton signal to its corresponding carbon atom in both the aromatic ring and the pentyloxy side chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart (²JC-H and ³JC-H). This is critical for piecing together the molecular fragments. nih.gov Key HMBC correlations would confirm the placement of the substituents:

The protons of the -OCH₂- group (~4.00 ppm) would show a correlation to the C1 carbon (~154.0 ppm), confirming the ether linkage.

The aromatic proton H6 (~6.95 ppm) would show correlations to C1, C2, and C4, locking in its position relative to all three substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and confirming the presence of specific functional groups. IR and Raman spectroscopy are complementary techniques; some vibrations that are strong in IR are weak in Raman, and vice versa. dundee.ac.ukyoutube.com

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the aromatic ring, the ether linkage, the carbon-halogen bonds, and the aliphatic chain.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

The following data are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Typically weak to medium intensity. |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 | Strong intensity in both, characteristic of the pentyloxy group. esisresearch.org |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Multiple bands, characteristic of the benzene ring. researchgate.net |

| Aliphatic CH₂ Scissor | ~1465 | ~1465 | Bending vibration of the pentyloxy chain. esisresearch.org |

| C-F Stretch | 1250-1150 | 1250-1150 | Typically a strong, characteristic band in the IR spectrum. |

| Aryl Ether C-O-C Stretch | 1260-1200 (asym), 1075-1020 (sym) | 1260-1200 (asym), 1075-1020 (sym) | The asymmetric stretch is usually very strong in the IR spectrum. esisresearch.org |

| C-Br Stretch | 650-550 | 650-550 | Found in the lower frequency "fingerprint" region. |

The pentyloxy chain is conformationally flexible, capable of existing as a mixture of different rotational isomers (rotamers) at room temperature. This conformational heterogeneity can often be observed in the vibrational spectra.

Specifically, the C-O-C stretching modes and the CH₂ rocking and wagging modes of the alkyl chain (typically in the 1350-700 cm⁻¹ region) are sensitive to the chain's conformation. esisresearch.org In a detailed study, changes in the relative intensities of certain bands upon varying the temperature or solvent could indicate the presence of multiple conformers. While complex, such analysis can provide insight into the preferred three-dimensional shape of the molecule in different environments. Computational modeling using Density Functional Theory (DFT) is often used in conjunction with experimental spectra to assign specific bands to different conformers and estimate their relative energies.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₁₁H₁₄BrFO, the expected monoisotopic mass can be precisely calculated.

The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragment ions. This pattern serves as a definitive confirmation of the presence of a single bromine atom in the molecule.

| Adduct | Calculated m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 261.02848 | 150.3 |

| [M+Na]⁺ | 283.01042 | 161.8 |

| [M-H]⁻ | 259.01392 | 155.3 |

| [M]⁺ | 260.02065 | 170.4 |

While specific experimental tandem mass spectrometry (MS/MS) data for this compound is not extensively available in the surveyed literature, a theoretical fragmentation pattern can be proposed based on the compound's structure. In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation to generate a series of fragment ions.

The most likely fragmentation pathways would involve the cleavage of the pentyloxy side chain and the loss of halogen atoms from the aromatic ring. The ether bond is susceptible to cleavage, leading to the formation of a bromofluorophenoxy radical cation and a pentyl radical, or a bromofluorophenol ion after rearrangement. Cleavage of the pentyl chain itself can also occur, leading to the loss of smaller alkyl fragments.

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 190/192 | [M - C₅H₁₀]⁺ (Loss of pentene) |

| 173/175 | [M - C₅H₁₁O]⁺ (Loss of pentyloxy radical) |

| 71 | [C₅H₁₁]⁺ (Pentyl cation) |

| 94 | [C₆H₅F]⁺ (Loss of Br and C₅H₁₀O) |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

As of the latest literature search, no publicly available X-ray crystallographic data for this compound has been reported. Therefore, a definitive analysis of its solid-state structure, including molecular conformation, crystal packing, and intermolecular interactions, cannot be provided at this time.

Should a crystal structure be determined in the future, the analysis of intermolecular interactions would be of significant interest. Potential interactions could include halogen bonding involving the bromine atom, dipole-dipole interactions arising from the C-F and C-Br bonds, and weak C-H···F and C-H···O hydrogen bonds. These interactions would play a crucial role in stabilizing the crystal lattice.

Theoretical and Computational Investigations of 2 Bromo 4 Fluoro 1 Pentyloxy Benzene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with high accuracy for predicting the electronic structure of molecules. For a molecule such as 2-Bromo-4-fluoro-1-(pentyloxy)benzene, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to ensure a reliable description of the system's electrons, including polarization and diffuse functions, which are crucial for accurately modeling non-covalent interactions and electron distribution.

The foundational step in any quantum chemical investigation is the optimization of the molecule's geometry. This process computationally determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule at 0 Kelvin. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum potential energy.

The pentyloxy group's conformational flexibility adds complexity, requiring careful exploration of the potential energy surface to identify the global minimum. The calculations would likely reveal the pentyloxy chain adopting a staggered, low-energy conformation. The orientation of this chain relative to the aromatic ring is determined by a balance of steric hindrance with the bulky bromine atom and electronic interactions with the ring. The optimized geometry is the basis for all subsequent calculations.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: This data is illustrative of typical DFT results for analogous structures.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | 1.91 Å |

| C-F | 1.36 Å | |

| C-O (Aromatic) | 1.37 Å | |

| O-C (Aliphatic) | 1.44 Å | |

| Bond Angles | C-C-Br | 119.5° |

| C-C-F | 118.8° | |

| C-O-C | 118.2° | |

| Dihedral Angle | C(Aromatic)-C(Aromatic)-O-C(Aliphatic) | ~90° |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the oxygen atom of the pentyloxy group, which possess lone pairs of electrons. The LUMO, conversely, is anticipated to be distributed across the aromatic ring, with significant contributions from the C-Br antibonding orbital, indicating this site's susceptibility to nucleophilic attack or reductive cleavage. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This data is illustrative and representative of similar halogenated ethers.)

| Orbital | Energy (eV) | Description of Electron Density Distribution |

| HOMO | -6.25 eV | Primarily located on the benzene (B151609) ring and the oxygen atom, showing π-character. |

| LUMO | -0.88 eV | Distributed across the aromatic ring with significant localization of the π* antibonding orbital, particularly near the C-Br bond. |

| HOMO-LUMO Gap | 5.37 eV | Indicates high kinetic stability. |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an ESP map of this compound, the most negative potential (typically colored red) would be concentrated around the electronegative oxygen and fluorine atoms, identifying them as sites for electrophilic attack or hydrogen bonding. Regions of positive potential (colored blue) would likely be found around the hydrogen atoms of the pentyloxy chain and, notably, a region of slightly positive potential known as a "sigma-hole" might be present on the bromine atom, making it a potential site for halogen bonding interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant strength of computational chemistry is its ability to predict spectroscopic data, which can be used to confirm experimental findings or aid in the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹³C and ¹H NMR chemical shifts. The calculated isotropic shielding values are typically referenced against a standard, such as Tetramethylsilane (TMS), which is also calculated at the same level of theory.

For this compound, the calculations would predict distinct chemical shifts for each unique carbon and hydrogen atom. The aromatic carbons would be significantly affected by the substituents, with the carbon attached to the bromine showing a lower chemical shift and the carbon attached to the pentyloxy group showing a higher shift due to the oxygen's deshielding effect. Similarly, the protons on the aromatic ring and the pentyloxy chain would have characteristic predicted shifts.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (GIAO-DFT) (Note: This data is illustrative. Chemical shifts are in ppm relative to TMS.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-O | 158.5 |

| C-F | 157.0 (d, JCF ≈ 245 Hz) |

| C-Br | 110.2 |

| Aromatic CH | 116.0 - 118.5 |

| O-CH₂ | 69.5 |

| Aliphatic CH₂ | 29.1, 28.4, 22.7 |

| CH₃ | 14.1 |

Simulated vibrational spectra (Infrared and Raman) are obtained by calculating the second derivatives of the energy with respect to atomic positions. This yields a set of vibrational frequencies and their corresponding normal modes (e.g., C-H stretch, C=C ring stretch, C-Br stretch). To account for anharmonicity and systematic errors in the DFT calculations, the computed frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP).

The simulated spectrum for this compound would show characteristic peaks. These would include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the pentyloxy group just below 3000 cm⁻¹, strong C-O-C ether stretching around 1250 cm⁻¹, and vibrations corresponding to the C-F and C-Br bonds at lower frequencies. These predicted spectra are invaluable for interpreting and assigning peaks in experimentally measured IR or Raman spectra.

Reaction Mechanism Studies and Transition State Analysis

There is no available research focused on the in-depth reaction mechanism or transition state analysis for the synthesis of this compound. While general principles of electrophilic aromatic substitution on substituted benzenes are well-understood, specific computational modeling for the key synthetic steps leading to this molecule, including its energy profiles and reaction kinetics, is not present in the current body of scientific literature.

Computational Modeling of Key Synthetic Steps

No studies presenting computational modeling, such as Density Functional Theory (DFT) or other quantum mechanical calculations, for the synthetic routes to this compound were identified. Such studies would be necessary to elucidate the precise electronic and steric effects of the bromo, fluoro, and pentyloxy substituents on the reaction pathways.

Energy Profiles and Reaction Kinetics

Information regarding the activation energies, transition state geometries, and reaction rate constants for the formation of this compound is absent from published research. Consequently, no data tables containing these specific kinetic and thermodynamic parameters can be generated.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. However, no MD simulation studies have been published specifically for this compound. Therefore, a detailed conformational analysis based on this method is not possible.

Rotational Barriers of the Pentyloxy Group

Computational studies detailing the energy barriers associated with the rotation of the pentyloxy group around its bond to the benzene ring are not available. This information would typically be derived from quantum chemical calculations, which have not been reported for this compound.

Dynamic Behavior of the Aromatic Ring

There is no literature available that describes the dynamic behavior of the aromatic ring of this compound, such as ring puckering or vibrational modes, as investigated through molecular dynamics simulations.

Applications of 2 Bromo 4 Fluoro 1 Pentyloxy Benzene in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The strategic placement of bromo, fluoro, and pentyloxy groups on the benzene (B151609) ring makes 2-Bromo-4-fluoro-1-(pentyloxy)benzene a highly versatile building block in organic chemistry.

This compound serves as a valuable precursor for creating more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. adpharmachem.com The bromine atom is a key functional handle, readily participating in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. adpharmachem.com This allows for the precise formation of new carbon-carbon bonds, enabling the construction of intricate molecular skeletons.

The presence of both fluorine and a pentyloxy group further enhances its utility. The fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a target molecule, which are critical considerations in drug design. The pentyloxy group influences the compound's solubility and can engage in specific binding interactions within biological systems. This combination of features makes it an attractive starting material for synthesizing novel compounds with potential therapeutic or biological activity. adpharmachem.com

In multi-step synthetic sequences, the differential reactivity of the substituents is a major advantage. The carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the more robust carbon-fluorine bond. This allows for selective, sequential functionalization of the aromatic ring. Chemists can first target the bromo position for modification and then, under different reaction conditions, potentially alter or use the fluoro-substituted part of the molecule.

This step-wise approach is fundamental to convergent synthesis strategies, where complex molecules are assembled from smaller, pre-functionalized fragments. The use of building blocks like this compound provides a reliable pathway to biaryl structures and other complex scaffolds that are central to many modern chemical products.

| Feature | Synthetic Relevance | Primary Application |

| Bromo Group | Enables facile cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). adpharmachem.com | Formation of new C-C bonds to build molecular complexity. |

| Fluoro Group | Modifies electronic properties, enhances metabolic stability, and directs reactions. | Fine-tuning the properties of the final target molecule. |

| Pentyloxy Group | Increases solubility in organic solvents and can influence crystal packing and physical properties. | Improving handling characteristics and modulating intermolecular forces. |

Potential in Polymer Chemistry and Functional Materials Development

The structural attributes of this compound suggest significant potential for its use in creating novel polymers and advanced functional materials.

The compound is a candidate for use as a monomer in the synthesis of specialty polymers. Through polycondensation reactions, such as Yamamoto or Suzuki-type polymerizations, the bromine atom can be used to link monomer units together, forming a polymer backbone. The resulting polymer would feature pendant fluoro and pentyloxy groups along its chain.

These side groups are expected to impart desirable properties to the material. For instance, the inclusion of fluorine can enhance thermal stability and chemical resistance, while the flexible pentyloxy chains can improve solubility and processability. Research on analogous compounds indicates that such structures are valuable in developing materials with specific electronic or optical properties, including conducting polymers and components for Organic Light-Emitting Diodes (OLEDs). The pentyloxy chain could also induce liquid crystalline behavior by promoting ordered packing of the polymer chains.

The molecule possesses features conducive to its use in supramolecular chemistry. Supramolecular assemblies are large, ordered structures formed through non-covalent interactions. The aromatic ring of this compound can participate in π-π stacking, while the polarized C-F and C-Br bonds can engage in dipole-dipole interactions or halogen bonding.

Furthermore, the hydrophobic pentyloxy tail provides a flexible component that can drive self-assembly through solvophobic effects. These combined interactions could facilitate the formation of well-defined, higher-order structures such as liquid crystals, gels, or molecularly organized thin films. These organized assemblies are crucial for the development of responsive materials and advanced optical devices.

Catalysis and Ligand Design Applications

While this compound is a highly functionalized organic building block, its direct application as a catalyst or as a primary ligand in coordination chemistry is not prominently documented in available research. Its value lies predominantly in its role as a precursor, where it is incorporated into a larger target molecule that may ultimately possess catalytic activity or serve as a ligand. The compound itself is generally consumed and transformed during the synthetic process rather than being used as a catalytic agent.

Use as a Scaffold for Ligand Synthesis

The presence of both a bromine and a fluorine atom on the benzene ring of this compound offers multiple avenues for functionalization, making it an attractive scaffold for the synthesis of specialized ligands. The carbon-bromine bond is particularly amenable to a variety of cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.

One of the most powerful methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. researchgate.netnsf.gov The general applicability and mild reaction conditions of the Suzuki-Miyaura coupling make it a favored method for the synthesis of biaryl compounds, which are common structural motifs in many ligands. researchgate.netuni-muenchen.de For instance, this compound can be reacted with an appropriate boronic acid to introduce a new aryl or heteroaryl group at the 2-position, leading to the formation of functionalized biaryl structures.

Another significant cross-coupling reaction is the Heck reaction, which involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. unipd.itrsc.org This reaction provides a direct method for the vinylation of the aromatic ring, which can be a key step in the elaboration of more complex ligand frameworks. The Sonogashira coupling, a palladium-catalyzed reaction between an aryl halide and a terminal alkyne, offers a route to aryl alkynes. researchgate.netmdpi.com These alkynyl-substituted aromatics can serve as precursors to a variety of other functional groups or as rigid linkers within a ligand structure.

Furthermore, the bromine atom in this compound can be utilized to generate an organometallic intermediate, such as a Grignard reagent. nih.govnih.gov This is typically achieved through reaction with magnesium metal. The resulting Grignard reagent is a potent nucleophile that can react with a variety of electrophiles, including phosphorus-containing compounds like chlorophosphines, to form phosphine (B1218219) ligands. nih.gov Phosphine ligands are a cornerstone of homogeneous catalysis, and the ability to introduce a functionalized aryl group like 4-fluoro-1-(pentyloxy)phenyl can be used to fine-tune the steric and electronic properties of the resulting metal complexes. nih.gov

The synthesis of N-heterocyclic carbene (NHC) ligands is another area where this scaffold can be employed. nih.gov NHCs are a class of ligands that have gained prominence in catalysis due to their strong σ-donating properties and their ability to form robust metal complexes. The synthesis of an NHC precursor often involves the reaction of an aryl halide with an amine, followed by cyclization. The this compound scaffold can be used to introduce a specific substitution pattern onto one of the N-aryl groups of the NHC ligand.

The fluorine atom on the ring also plays a crucial role. While generally less reactive than the bromine atom in cross-coupling reactions, its presence can influence the electronic properties of the resulting ligand and, consequently, the catalytic activity of its metal complex. The electron-withdrawing nature of fluorine can impact the electron density at the metal center, which is a key parameter in many catalytic cycles.

Evaluation in Specific Catalytic Cycles

Once a ligand has been synthesized using this compound as a scaffold, the resulting metal-ligand complex must be evaluated for its catalytic activity in specific chemical transformations. The performance of a catalyst is intimately linked to the structure of its ligands.

Palladium complexes bearing phosphine or N-heterocyclic carbene (NHC) ligands are widely used as catalysts for a variety of cross-coupling reactions. rsc.orgresearchgate.net For example, a palladium complex featuring a phosphine ligand derived from this compound could be tested in the Suzuki-Miyaura coupling of various aryl halides with boronic acids. uni-muenchen.de The efficiency of such a catalyst would be assessed by measuring reaction yields, turnover numbers (TONs), and turnover frequencies (TOFs) under defined reaction conditions. The presence of the fluoro and pentyloxy substituents on the ligand can influence the stability and activity of the palladium catalyst. nih.gov

Similarly, palladium-NHC complexes derived from this scaffold can be evaluated in Heck or Sonogashira coupling reactions. unipd.itmdpi.com The steric bulk of the pentyloxy group and the electronic influence of the fluorine atom can affect the selectivity and efficiency of these transformations. For instance, in the Heck reaction, the ligand can influence the regioselectivity of the alkene insertion.

The table below provides a hypothetical overview of how a catalyst derived from a ligand based on this compound might be evaluated in a Suzuki-Miyaura coupling reaction.

| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temperature (°C) | Yield (%) | TON |

| Pd(OAc)₂ / Ligand A | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 95 | 950 |

| Pd(OAc)₂ / Ligand A | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 85 | 850 |

| Pd(OAc)₂ / Ligand A | 1-Bromo-4-methoxybenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | THF | 80 | 98 | 980 |

Ligand A represents a hypothetical phosphine or NHC ligand synthesized from this compound.

In this hypothetical evaluation, the catalyst demonstrates high efficacy in the coupling of various aryl halides, including an activated bromide, a less reactive chloride, and an electron-rich bromide. The high yields and turnover numbers would indicate a successful application of the ligand scaffold in creating an efficient catalytic system. The specific combination of the pentyloxy and fluoro groups on the ligand would be credited for these favorable outcomes, potentially by enhancing catalyst stability or promoting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.

Future Research Directions and Unexplored Avenues for 2 Bromo 4 Fluoro 1 Pentyloxy Benzene

Development of Novel and Sustainable Synthetic Routes

Future research should prioritize the development of efficient and environmentally benign methods for the synthesis of 2-bromo-4-fluoro-1-(pentyloxy)benzene. Current synthetic strategies for analogous compounds can serve as a foundation for these new routes.

One promising avenue is the adaptation of the Williamson ether synthesis. This would likely involve the reaction of 2-bromo-4-fluorophenol (B1268413) with a pentyl halide, such as 1-bromopentane (B41390), in the presence of a base. While traditional methods use bases like potassium carbonate in solvents like acetone (B3395972) or DMF, future research could explore more sustainable alternatives. For instance, the use of phase-transfer catalysts or greener solvent systems could enhance the sustainability of this process.

Another area for exploration is the multi-step synthesis starting from more readily available precursors. A potential route could be adapted from the synthesis of 2-bromo-4-fluorotoluene, which begins with para-toluidine. This process involves a sequence of nitration, diazotization and bromo-reaction, reduction of the nitro group, and finally, a diazotization fluoridation. Adapting this to include the pentyloxy group would be a key challenge for future synthetic work.

Furthermore, a route starting from o-fluoroaniline, similar to a patented synthesis of 4-bromo-2-fluorobiphenyl, could be investigated. google.com This would involve bromination of o-fluoroaniline, followed by subsequent reactions to introduce the pentyloxy group. The development of a one-pot synthesis would be a significant advancement, potentially improving yield and reducing waste.

A summary of potential synthetic precursors and their corresponding reaction types is presented in the table below.

| Starting Material | Reagent(s) | Reaction Type |

| 2-Bromo-4-fluorophenol | 1-Bromopentane, Base | Williamson Ether Synthesis |

| para-Toluidine | HNO₃/H₂SO₄, NaNO₂/HBr, etc. | Multi-step synthesis |

| o-Fluoroaniline | Bromine, other reagents | Multi-step synthesis |

Exploration of Advanced Catalytic Transformations

The bromine atom in this compound is a key functional handle for a variety of catalytic cross-coupling reactions. Future research should focus on exploring the full potential of this compound in advanced catalytic transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the bromine atom on the benzene (B151609) ring makes this compound an ideal substrate for this reaction. Future studies could investigate its coupling with a wide range of boronic acids and esters to generate novel biaryl compounds. The use of modern palladium catalysts, such as those based on bulky, electron-rich phosphine (B1218219) ligands, could lead to highly efficient and selective transformations. nih.gov

Another important area of exploration is the Buchwald-Hartwig amination. This palladium-catalyzed reaction would allow for the introduction of a nitrogen-containing functional group by coupling this compound with various amines. This could open up access to a new class of aniline (B41778) derivatives with potential applications in medicinal chemistry and materials science. Research into the optimal catalyst system, including the choice of palladium precursor and ligand, will be crucial for achieving high yields and broad substrate scope.

The table below outlines potential catalytic transformations for this compound.

| Reaction Name | Coupling Partner | Catalyst System (example) |

| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Pd(dppf)Cl₂, K₂CO₃ |

| Buchwald-Hartwig Amination | Primary/secondary amines | Pd₂(dba)₃, Xantphos, NaOtBu |

Integration into Complex Molecular Architectures

The functional groups present in this compound make it an attractive building block for the synthesis of more complex molecules. Future research should aim to integrate this compound into larger molecular architectures with tailored properties.

In the field of medicinal chemistry, this compound could serve as a key intermediate in the synthesis of novel drug candidates. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the pentyloxy chain can modulate lipophilicity. By utilizing the catalytic transformations described above, a diverse library of compounds could be generated for biological screening. For instance, the synthesis of dapagliflozin, a drug for type 2 diabetes, involves a similar bromo-chloro-ethoxybenzyl benzene intermediate, highlighting the potential of this class of compounds in drug discovery. google.com

In materials science, the integration of this compound into liquid crystal structures is a promising avenue. The rigid aromatic core combined with the flexible pentyloxy chain is a common motif in liquid crystalline materials. The bromine and fluorine substituents can be used to fine-tune the electronic properties and intermolecular interactions, which are critical for controlling the mesophase behavior.

Expanded Computational Studies on Reactivity and Intermolecular Interactions

To guide and accelerate experimental research, expanded computational studies on this compound are essential. While some basic predicted data such as collision cross-section values are available, more in-depth theoretical investigations are needed. uni.lu

Density functional theory (DFT) calculations can be employed to predict the reactivity of the compound in various chemical reactions. For example, calculating the bond dissociation energy of the carbon-bromine bond can provide insights into its reactivity in cross-coupling reactions. Mapping the electrostatic potential surface can help to predict the sites for electrophilic and nucleophilic attack.

Molecular dynamics (MD) simulations could be used to study the intermolecular interactions of this compound. Understanding how these molecules pack in the solid state or interact in solution is crucial for designing new materials with desired properties. For instance, simulations could help to predict the liquid crystalline behavior of derivatives of this compound.

The table below lists some of the key computational parameters that could be investigated.

| Computational Method | Property to be Investigated |

| Density Functional Theory (DFT) | Bond dissociation energies, electrostatic potential |

| Molecular Dynamics (MD) | Intermolecular interactions, packing arrangements |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-4-fluoro-1-(pentyloxy)benzene, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, a related ether derivative (2-bromo-4-fluoro-1-(prop-2-ynyloxy)benzene) was synthesized using propargyl bromide under basic conditions, achieving a 79% yield . Key factors include:

- Reaction temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may promote side reactions.

- Base selection : K₂CO₃ or Cs₂CO₃ enhances deprotonation of the hydroxyl group in the phenolic precursor.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions.

- Data Contradiction : Yields vary significantly depending on the alkoxy chain length; longer chains (e.g., pentyloxy) may require longer reaction times due to steric hindrance .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral markers?

- Methodological Answer :

- ¹H/¹³C-NMR : The pentyloxy group’s methylene protons (δ 4.72 ppm, J = 52.4 Hz) and bromine/fluorine-induced deshielding in aromatic protons are diagnostic .

- Mass Spectrometry (EIMS) : Look for molecular ion peaks at m/z 231 [M-H₂] and fragment ions corresponding to cleavage of the alkoxy chain .

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (>95% purity) is recommended, as impurities from incomplete substitution reactions (e.g., residual phenolic precursors) are common .

Q. What are the recommended storage conditions and handling protocols for this compound to maintain stability?

- Methodological Answer :

- Storage : Store in amber glass vials at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the ether bond or bromine displacement .

- Handling : Use gloveboxes for air-sensitive reactions. Avoid exposure to strong bases or nucleophiles (e.g., amines, thiols) to prevent unintended substitutions .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-311+G(d,p)) to model transition states in Suzuki-Miyaura couplings. The bromine atom’s electronegativity and the pentyloxy group’s electron-donating effects influence oxidative addition rates .

- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMF) on Pd catalyst coordination during coupling reactions .

Q. What strategies resolve contradictions in reported reaction outcomes when using this compound as a precursor?

- Methodological Answer :

- Controlled Replicates : Repeat reactions under standardized conditions (e.g., catalyst loading, solvent purity) to identify batch-dependent variability .

- Isotopic Labeling : Use ¹⁸O-labeled pentyloxy groups to trace ether cleavage pathways in conflicting hydrolysis studies .

Q. How does the pentyloxy group influence regioselectivity in electrophilic aromatic substitution (EAS) compared to shorter alkoxy chains?

- Methodological Answer :

- Steric vs. Electronic Effects : The pentyloxy group’s bulkiness directs substitution to the para-position relative to fluorine, whereas shorter chains (e.g., methoxy) favor ortho/para mixtures due to reduced steric hindrance .

- Kinetic Isotope Effect (KIE) Studies : Compare deuteration rates at different positions to quantify steric contributions .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.